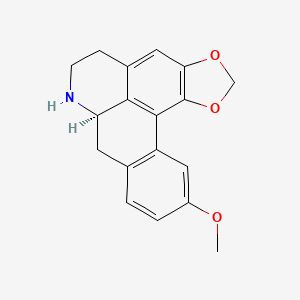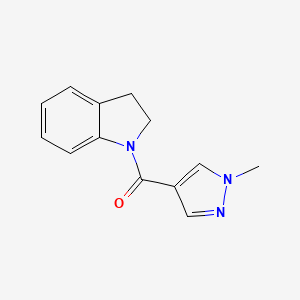
2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone is an indolyl carboxylic acid.
Scientific Research Applications
Synthesis and Structural Characterization
- 2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone and its derivatives have been synthesized and characterized in various studies. For instance, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, a related compound, was synthesized and its structure was confirmed by X-ray diffraction, providing insights into its molecular structure and properties (Cao et al., 2010).
Antimicrobial and Anticancer Properties
- Several studies have investigated the potential antimicrobial and anticancer activities of pyrazole derivatives. For example, compounds containing 1H-pyrazol-5-yl and 1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one moieties were found to exhibit higher anticancer activity compared to reference drugs and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Biological and Pharmacological Activities
- Pyrazole derivatives are known for their diverse biological and pharmacological activities. Research into substituted pyrazole compounds revealed moderate antibacterial and antioxidant activities, emphasizing their potential in medicinal chemistry (Lynda, 2021).
Applications in Organic Synthesis
- These compounds are also extensively used in organic synthesis. Their diverse structures and reactivity profiles make them suitable for various synthetic applications, as demonstrated in multiple studies (Harano et al., 2007).
properties
Product Name |
2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C13H13N3O/c1-15-9-11(8-14-15)13(17)16-7-6-10-4-2-3-5-12(10)16/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
PQLLCYOGQUSCOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




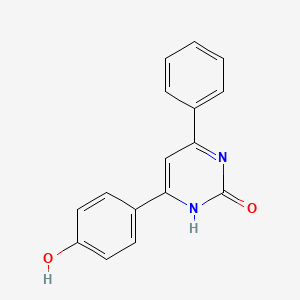
![3-[(2-Chloro-6-fluorophenyl)methylthio]-4-ethyl-5-(2-furanyl)-1,2,4-triazole](/img/structure/B1197615.png)
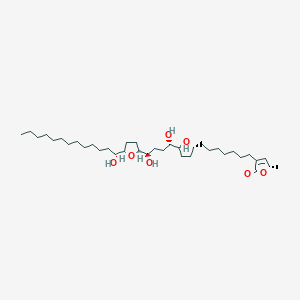
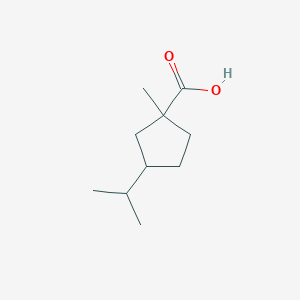
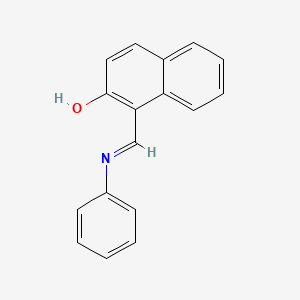
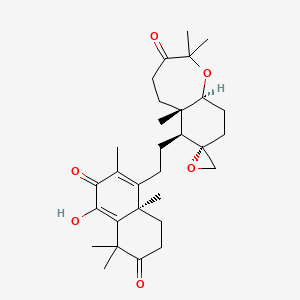
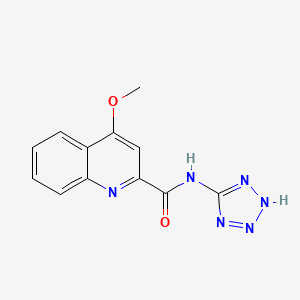
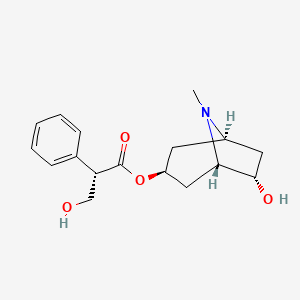
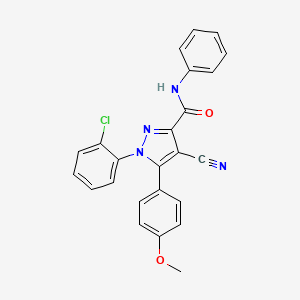
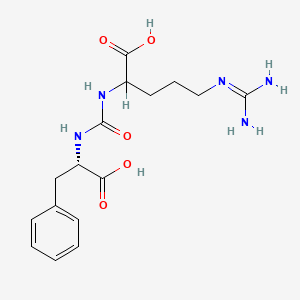
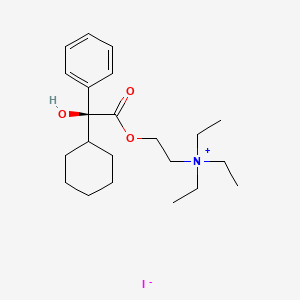
![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)
